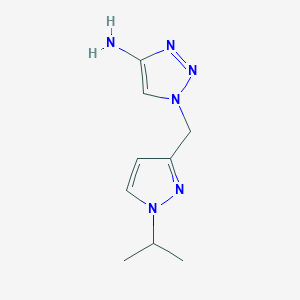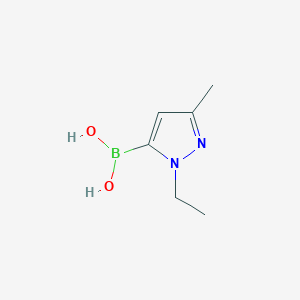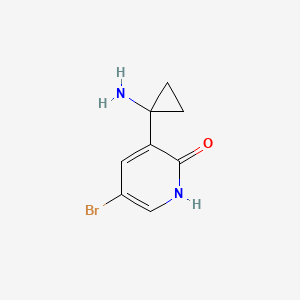
3-(1-Aminocyclopropyl)-5-bromopyridin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Aminocyclopropyl)-5-bromopyridin-2-ol is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a cyclopropyl group attached to an aminopyridine ring, with a bromine atom at the 5-position and a hydroxyl group at the 2-position. Its molecular formula is C8H10BrN2O, and it has a molecular weight of 229.09 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminocyclopropyl)-5-bromopyridin-2-ol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Amination: The amine group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Hydroxylation: The hydroxyl group at the 2-position can be introduced through oxidation reactions, such as the use of hydroxylating agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
3-(1-Aminocyclopropyl)-5-bromopyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (H2/Pd-C)
Substitution: Nucleophiles like amines (R-NH2), thiols (R-SH), alkoxides (R-O-)
Major Products Formed
Oxidation: Formation of a carbonyl compound (e.g., ketone or aldehyde)
Reduction: Formation of a dehalogenated product (e.g., 3-(1-Aminocyclopropyl)pyridin-2-ol)
Substitution: Formation of substituted derivatives (e.g., 3-(1-Aminocyclopropyl)-5-alkoxypyridin-2-ol)
科学研究应用
3-(1-Aminocyclopropyl)-5-bromopyridin-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and catalysts.
作用机制
The mechanism of action of 3-(1-Aminocyclopropyl)-5-bromopyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound’s aminocyclopropyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The bromine atom and hydroxyl group may also contribute to the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid (ACC): A precursor to the plant hormone ethylene, involved in various plant growth and developmental processes.
1-Aminocyclopropylphosphonate:
Uniqueness
3-(1-Aminocyclopropyl)-5-bromopyridin-2-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both the bromine atom and hydroxyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
属性
分子式 |
C8H9BrN2O |
|---|---|
分子量 |
229.07 g/mol |
IUPAC 名称 |
3-(1-aminocyclopropyl)-5-bromo-1H-pyridin-2-one |
InChI |
InChI=1S/C8H9BrN2O/c9-5-3-6(7(12)11-4-5)8(10)1-2-8/h3-4H,1-2,10H2,(H,11,12) |
InChI 键 |
CFKWGBWDHBHQHN-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=CC(=CNC2=O)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride](/img/structure/B13561171.png)


![2-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13561188.png)
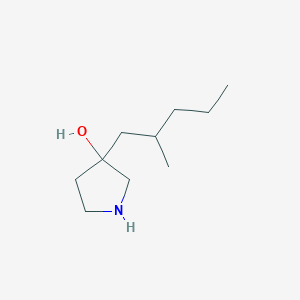
![1-[(Tert-butoxy)carbonyl]-4-(methanesulfonylmethyl)piperidine-4-carboxylic acid](/img/structure/B13561198.png)
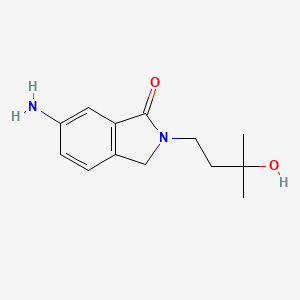
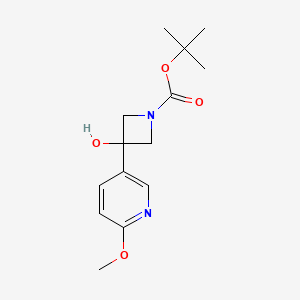

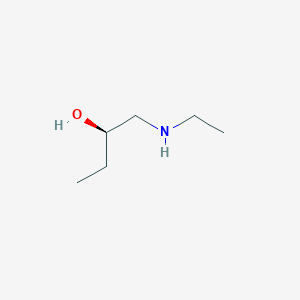
![N-[3-Cyano-6-(4-fluoro-2-hydroxyphenyl)-4-(3-piperazin-1-ylphenyl)pyridin-2-yl]furan-2-carboxamide](/img/structure/B13561244.png)
